

Spectroscopic Profile of 3-Amino-5-chloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-5-chloropyridine

Cat. No.: B188169

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Amino-5-chloropyridine** (CAS No: 22353-34-0), a heterocyclic building block significant in organic synthesis and medicinal chemistry.^{[1][2]} Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and analysis of structurally similar compounds. This document is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

- Molecular Formula: C₅H₅ClN₂^[1]
- Molecular Weight: 128.56 g/mol ^[1]
- Appearance: White to brown powder or crystal^[2]
- Melting Point: 78.0 to 82.0 °C^[2]
- Synonyms: 5-Chloropyridin-3-amine^[3]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for **3-Amino-5-chloropyridine**. These predictions are derived from the analysis of related compounds, including various isomers and substituted pyridines.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and a broad signal for the amino protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro group.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	~8.0 - 8.2	Doublet (d)	~2.0 - 3.0
H-4	~7.2 - 7.4	Triplet or Doublet of Doublets (t or dd)	~2.0 - 3.0
H-6	~8.1 - 8.3	Doublet (d)	~2.0 - 3.0
-NH ₂	~3.5 - 5.5	Broad Singlet (br. s)	-

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the attached heteroatoms (N, Cl) and the amino substituent.

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~140 - 145
C-3	~145 - 150
C-4	~120 - 125
C-5	~125 - 130
C-6	~138 - 143

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the N-H and C-N bonds of the amino group, as well as vibrations associated with the substituted pyridine ring.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (asymmetric and symmetric)	3450 - 3250	Medium - Strong
N-H Bend (scissoring)	1650 - 1580	Medium
C=C and C=N Ring Stretch	1600 - 1400	Medium - Strong
C-N Stretch (aromatic amine)	1335 - 1250	Strong
C-Cl Stretch	800 - 600	Strong
N-H Wag	910 - 665	Broad, Strong

Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, **3-Amino-5-chloropyridine** is expected to show a prominent molecular ion peak. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

- Molecular Ion (M⁺): m/z ≈ 128
- Isotope Peak (M+2)⁺: m/z ≈ 130
- Major Fragmentation Pathways:
 - Loss of HCN (m/z ≈ 101)
 - Loss of Cl radical (m/z ≈ 93)
 - Fragmentation of the pyridine ring

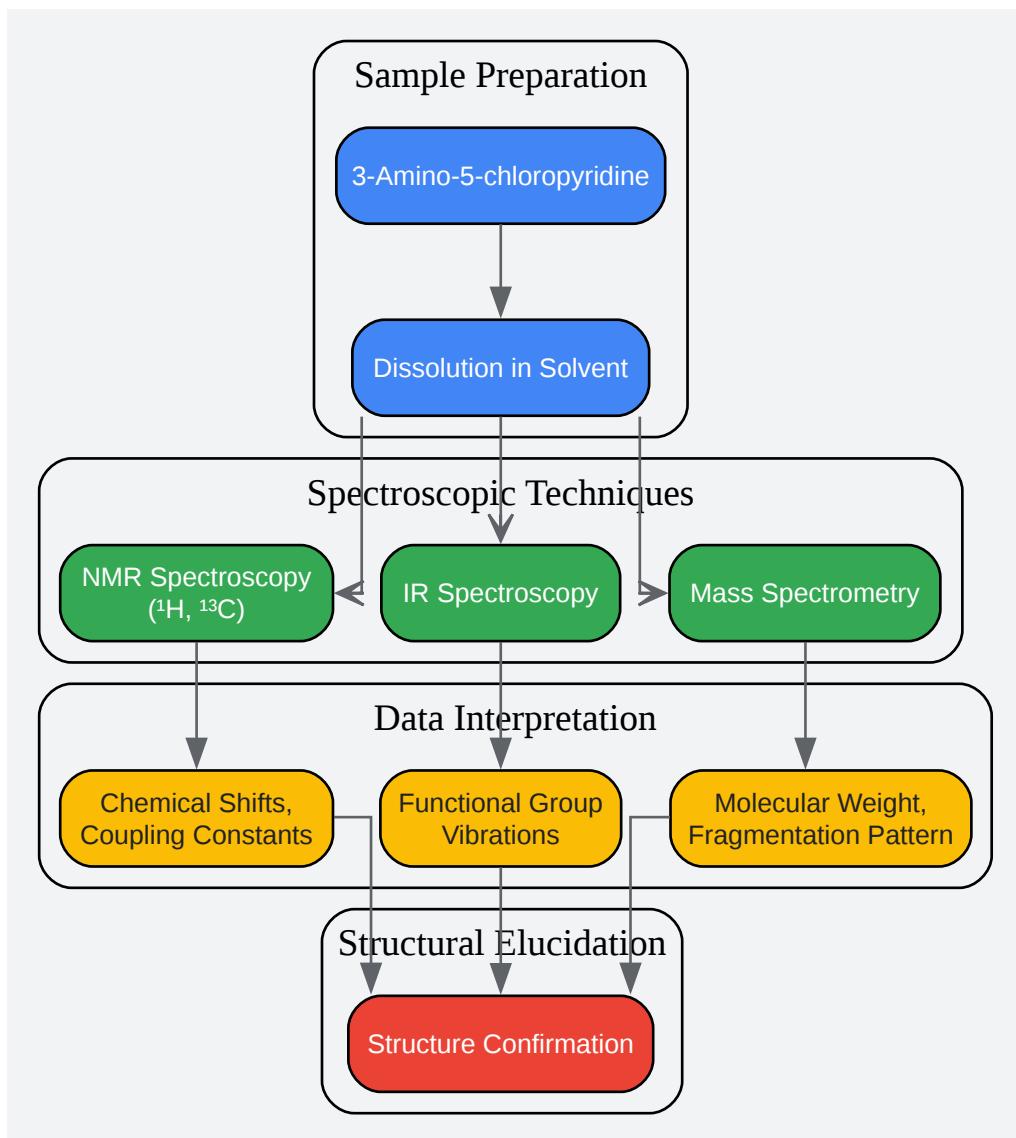
Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Amino-5-chloropyridine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Analysis: Transfer the solution to an NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H .

Infrared (IR) Spectroscopy


- Sample Preparation (Solid): A common method for solid samples is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly on the ATR crystal.
- Analysis: Obtain the IR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. Perform a background scan prior to sample analysis.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for this type of molecule.
- Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Visualizations

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Predicted ^1H NMR Assignments for 3-Amino-5-chloropyridine

Caption: Predicted ^1H NMR chemical shift assignments for 3-Amino-5-chloropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labproinc.com [labproinc.com]
- 2. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 3. 3-Amino-5-chloropyridine | 22353-34-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-5-chloropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188169#spectroscopic-data-of-3-amino-5-chloropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com